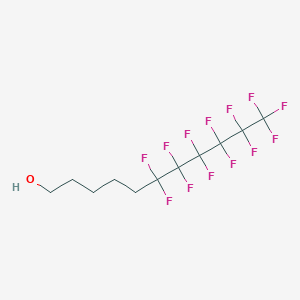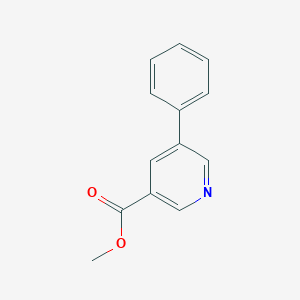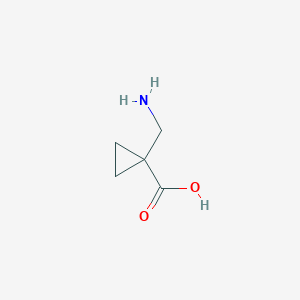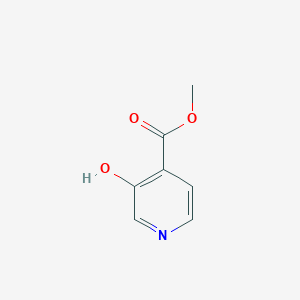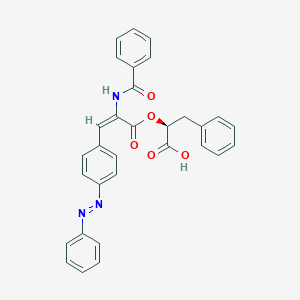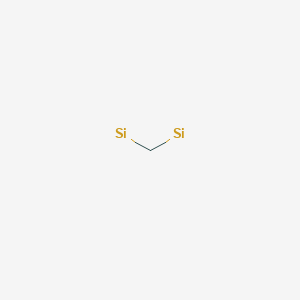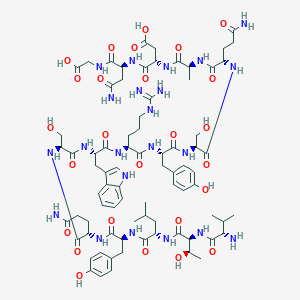
Tendamistat (12-26)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tendamistat (12-26) is a synthetic peptide that has been extensively studied for its potential applications in scientific research. It is a truncated version of the naturally occurring protein, bovine pancreatic trypsin inhibitor (BPTI), which is known for its ability to inhibit trypsin, a digestive enzyme. Tendamistat (12-26) has been found to have a similar inhibitory effect on trypsin, making it a valuable tool for studying the activity of this enzyme.
Wirkmechanismus
Tendamistat (Tendamistat (12-26)) works by binding to the active site of trypsin, preventing it from cleaving peptide bonds in proteins. This inhibition is reversible, meaning that the peptide can be removed from the active site, allowing trypsin to resume its activity.
Biochemische Und Physiologische Effekte
In addition to its inhibitory effect on trypsin, Tendamistat (Tendamistat (12-26)) has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of other protease enzymes, such as chymotrypsin and elastase. It has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for conditions such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Tendamistat (Tendamistat (12-26)) in lab experiments is its specificity for trypsin. This allows researchers to study the effects of other proteins and enzymes on protein digestion without interference from trypsin. However, one limitation of using Tendamistat (Tendamistat (12-26)) is that it only inhibits trypsin, meaning that other enzymes involved in protein digestion may still be active.
Zukünftige Richtungen
There are several potential future directions for research on Tendamistat (Tendamistat (12-26)). One area of interest is the development of new inhibitors based on the structure of the peptide. Researchers are also exploring the use of Tendamistat (Tendamistat (12-26)) as a therapeutic agent for conditions such as arthritis and other inflammatory diseases. Additionally, there is interest in using Tendamistat (Tendamistat (12-26)) as a tool for studying the structure and function of other protease enzymes.
Synthesemethoden
Tendamistat (Tendamistat (12-26)) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The process is automated and can be performed on a large scale, making it a cost-effective way to produce large quantities of the peptide.
Wissenschaftliche Forschungsanwendungen
Tendamistat (Tendamistat (12-26)) has been used in a variety of scientific research applications. One of its primary uses is as a trypsin inhibitor. Trypsin is a protease enzyme that is involved in the digestion of proteins. By inhibiting trypsin, researchers can study the effects of other enzymes and proteins on protein digestion.
Eigenschaften
CAS-Nummer |
135307-06-1 |
|---|---|
Produktname |
Tendamistat (12-26) |
Molekularformel |
C79H114N22O26 |
Molekulargewicht |
1787.9 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-4-[[(2S)-4-amino-1-(carboxymethylamino)-1,4-dioxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C79H114N22O26/c1-36(2)26-50(98-78(127)64(39(6)104)101-77(126)63(83)37(3)4)70(119)95-51(27-40-13-17-43(105)18-14-40)71(120)91-49(22-24-59(81)108)69(118)99-57(35-103)76(125)96-53(29-42-32-87-46-11-8-7-10-45(42)46)73(122)90-47(12-9-25-86-79(84)85)68(117)94-52(28-41-15-19-44(106)20-16-41)72(121)100-56(34-102)75(124)92-48(21-23-58(80)107)67(116)89-38(5)65(114)93-55(31-61(110)111)74(123)97-54(30-60(82)109)66(115)88-33-62(112)113/h7-8,10-11,13-20,32,36-39,47-57,63-64,87,102-106H,9,12,21-31,33-35,83H2,1-6H3,(H2,80,107)(H2,81,108)(H2,82,109)(H,88,115)(H,89,116)(H,90,122)(H,91,120)(H,92,124)(H,93,114)(H,94,117)(H,95,119)(H,96,125)(H,97,123)(H,98,127)(H,99,118)(H,100,121)(H,101,126)(H,110,111)(H,112,113)(H4,84,85,86)/t38-,39+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-,64-/m0/s1 |
InChI-Schlüssel |
QFVHHVFVZLFPHM-UCEBDAAVSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)N)O |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(C(C)C)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(C(C)C)N |
Andere CAS-Nummern |
135307-06-1 |
Sequenz |
VTLYQSWRYSQADNG |
Synonyme |
HOE 467 HOE 467 A HOE 467A tendamistat tendamistat (12-26) tendamistate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




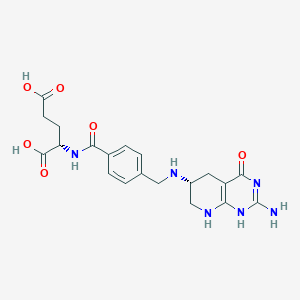
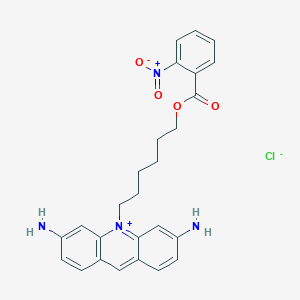
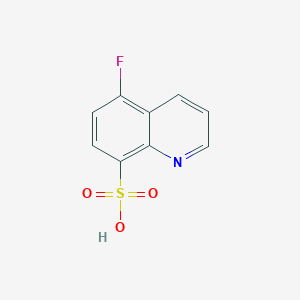
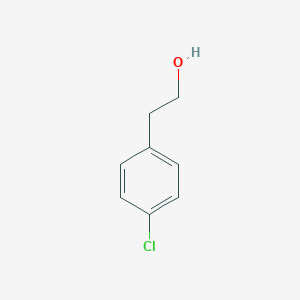
![3-[(4-Chlorophenyl)thio]pentane-2,4-dione](/img/structure/B160503.png)
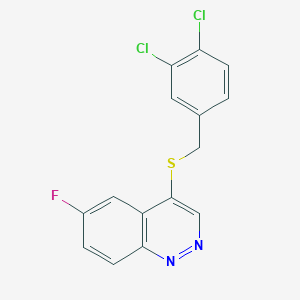
![4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B160511.png)
